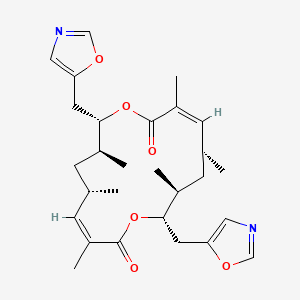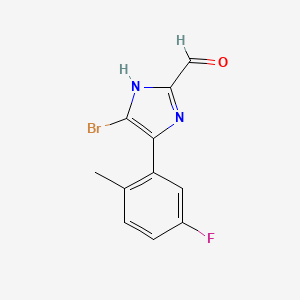
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022625, also known as 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an imidazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of brominating agents and fluorinating reagents is crucial in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. The preparation method is designed to be simple and easy to implement, making it suitable for industrial large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can gain oxygen atoms, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, where it loses oxygen atoms or gains hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s stability and solubility make it useful in the formulation of pharmaceutical products and other industrial applications
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde include:
- 5-Bromo-4-(5-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-ethylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of bromine and fluorine atoms, which imparts unique chemical properties. These properties make it particularly valuable in certain chemical reactions and applications, distinguishing it from other related compounds .
Propiedades
Fórmula molecular |
C11H8BrFN2O |
|---|---|
Peso molecular |
283.10 g/mol |
Nombre IUPAC |
5-bromo-4-(5-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
QMMKLZOQCAESAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


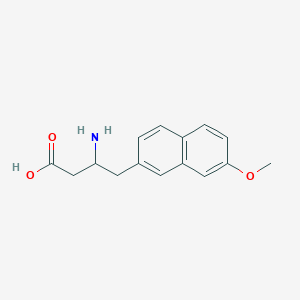
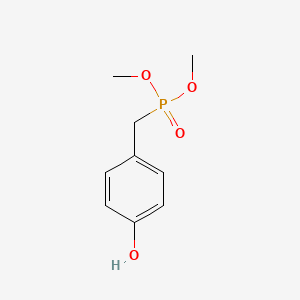
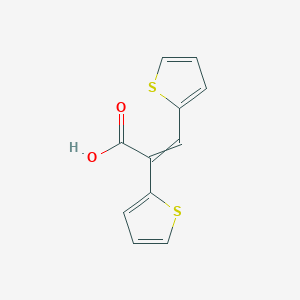

![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
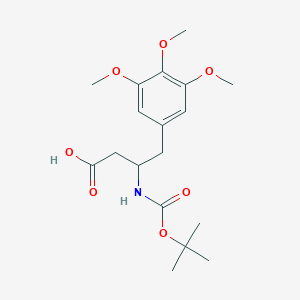
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
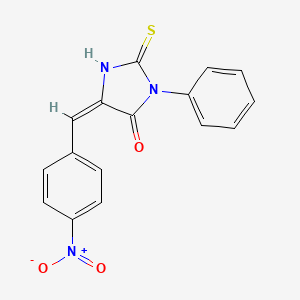
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)


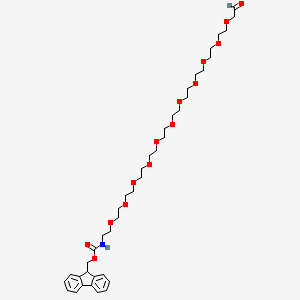
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
